

Application Notes and Protocols for LDN-212854 in In Vivo Studies

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Compound of Interest

Compound Name: LDN-212854

Cat. No.: B608506

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **LDN-212854**, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), in preclinical in vivo research. The provided protocols are intended to serve as a starting point for investigators studying conditions driven by aberrant ALK2 signaling, such as fibrodysplasia ossificans progressiva (FOP) and certain types of cancer.

Introduction to LDN-212854

LDN-212854 is a small molecule inhibitor belonging to the pyrazolo[1,5-a]pyrimidine class of compounds. It demonstrates high potency for ALK2 (ACVR1), a bone morphogenetic protein (BMP) type I receptor.^{[1][2]} Notably, **LDN-212854** exhibits significant selectivity for ALK2 over other BMP type I receptors like ALK3 and the TGF- β type I receptor ALK5.^{[3][4][5]} This selectivity is attributed to a 5-quinoline moiety that facilitates a distinct pattern of water-mediated hydrogen bonds with Lys235 and Glu248 in the ALK2 kinase domain.^{[5][6]} By competitively binding to the ATP-binding pocket of ALK2, **LDN-212854** inhibits the phosphorylation of downstream mediators SMAD1, SMAD5, and SMAD8, thereby blocking aberrant signaling.^{[7][8][9]}

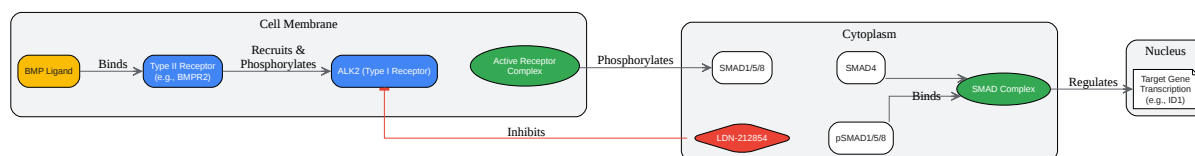
Recommended Dosage for In Vivo Mouse Studies

The following table summarizes the recommended dosage and administration of **LDN-212854** for two common in vivo mouse models.

Parameter	Heterotopic Ossification (FOP Model)	Hepatocellular Carcinoma (Xenograft Model)
Dosage	6 mg/kg	6 mg/kg
Administration Route	Intraperitoneal (IP) Injection	Intraperitoneal (IP) Injection
Frequency	Twice daily	Twice daily
Duration	4 weeks	10-14 days
Reference	[1] [2] [7]	[1] [2] [7]

Signaling Pathway of ALK2 Inhibition by LDN-212854

LDN-212854 acts on the canonical BMP signaling pathway. The diagram below illustrates the mechanism of action.



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Caption: ALK2 signaling pathway and inhibition by **LDN-212854**.

Experimental Protocols

Preparation of LDN-212854 for In Vivo Administration

This protocol describes the preparation of a stock solution and a working solution for intraperitoneal injection in mice.

Materials:

- **LDN-212854** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Stock Solution Preparation:
 - Prepare a 10 mg/mL stock solution of **LDN-212854** in 100% DMSO.
 - Ensure the powder is completely dissolved by vortexing. Gentle warming or sonication can be used to aid dissolution.
 - Store the stock solution at -20°C for long-term storage.
- Working Solution Preparation (for a 6 mg/kg dose in a 20g mouse with a 100 µL injection volume):
 - The final concentration of the working solution should be 1.2 mg/mL.

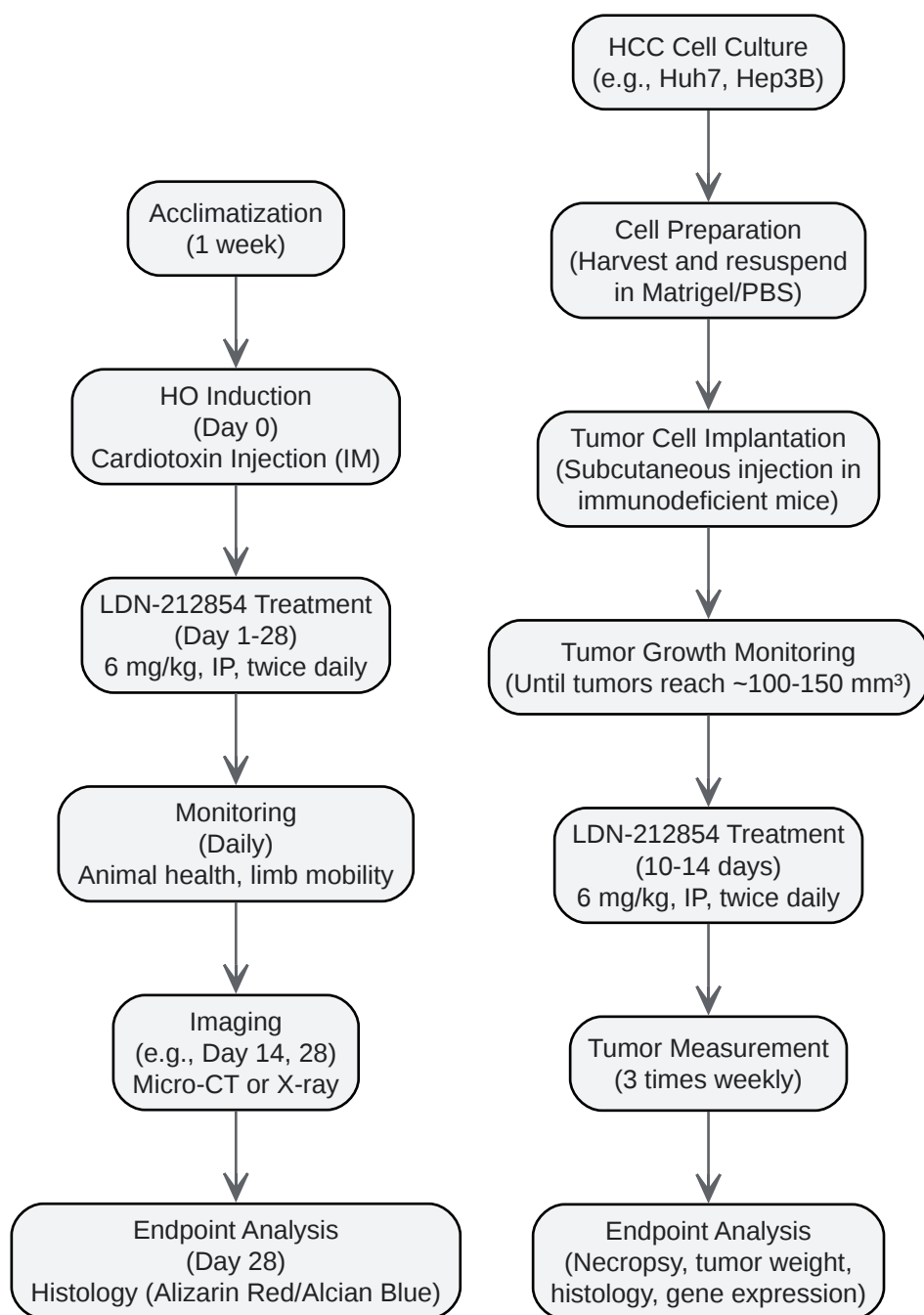
- On the day of injection, prepare the vehicle by mixing the following in a sterile tube:
 - 40% PEG300
 - 5% Tween-80
 - 45% sterile saline
- Add 10% of the final volume from the DMSO stock solution. For example, to prepare 1 mL of the final formulation:
 - Start with 400 μ L of PEG300.
 - Add 50 μ L of Tween-80.
 - Add 450 μ L of sterile saline.
 - Vortex the mixture thoroughly.
 - Add 100 μ L of the 10 mg/mL **LDN-212854** stock in DMSO.
- Vortex the final solution until it is a clear, homogenous suspension. Prepare this solution fresh daily.

Note: An alternative vehicle formulation consists of 10% DMSO and 90% (20% SBE- β -CD in saline).[10] The choice of vehicle may depend on the specific experimental requirements and institutional guidelines.

Protocol for a Heterotopic Ossification (HO) Mouse Model

This protocol is based on the use of a conditional ALK2Q207D mouse model, where HO is induced by an intramuscular injection of cardiotoxin.

Experimental Workflow:



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